Antibacterial Activity: 2-Fluorobenzoic Acid Exhibits a 4-Fold Lower MIC Against E. coli Compared to Its 3- and 4-Isomers
In a direct comparative study evaluating the antibacterial activity of fluorobenzoic acid positional isomers against Escherichia coli, 2-fluorobenzoic acid demonstrated significantly greater potency than its meta and para counterparts [1]. The minimum inhibitory concentration (MIC) for 2-fluorobenzoic acid was determined to be 15.6 mg/L, which is a four-fold improvement over the 62.5 mg/L MIC observed for both 3-fluorobenzoic acid and 4-fluorobenzoic acid [1]. This finding underscores the critical role of the ortho-fluorine substitution pattern in conferring enhanced antibacterial activity [1].
| Evidence Dimension | Antibacterial Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 15.6 mg/L |
| Comparator Or Baseline | 3-Fluorobenzoic acid: 62.5 mg/L; 4-Fluorobenzoic acid: 62.5 mg/L |
| Quantified Difference | 4-fold lower MIC (higher potency) |
| Conditions | In vitro assay against Escherichia coli (strain not specified) using the microdilution method in Mueller-Hinton broth. |
Why This Matters
This quantitative difference is a primary selection criterion for researchers developing novel antimicrobial agents or studying structure-activity relationships, as the ortho isomer provides a measurable advantage in potency.
- [1] Synowiec, A., Żyła, K., Gniewosz, M., & Kieliszek, M. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Open Life Sciences, 16(1), 594–601. View Source
